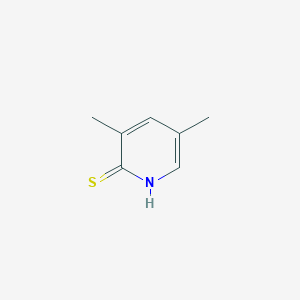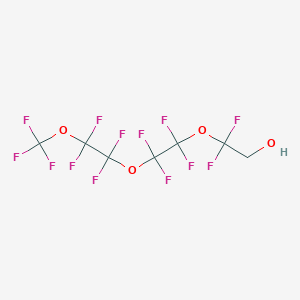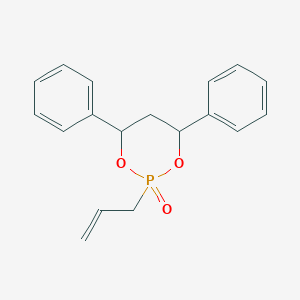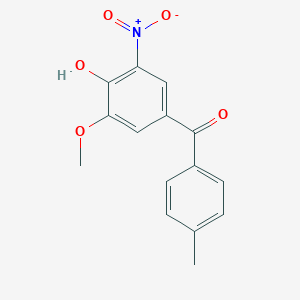
3-O-Methyltolcapone
Overview
Description
Mechanism of Action
Target of Action
3-O-Methyltolcapone, a metabolite of Tolcapone, primarily targets Transthyretin (TTR) . TTR is an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . More than 130 TTR point mutations are known to destabilize the TTR tetramer, leading to its extracellular pathological aggregation .
Mode of Action
This compound acts as a potent inhibitor of TTR . It interacts with TTR, stabilizing the tetramer and preventing its pathological aggregation . This interaction results in the inhibition of TTR amyloidogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TTR amyloidogenic pathway . By inhibiting TTR, this compound prevents the pathological aggregation of TTR, which is known to accumulate in several organs, such as the heart, peripheral and autonomic nerves, and leptomeninges .
Pharmacokinetics
Tolcapone, the parent compound of this compound, has a short half-life in the plasma (about 3 hours), which can be ascribed to rapid glucuronidation of the free 3-hydroxy group and its consequent rapid elimination via the urinary tract . This compound, being a metabolite of tolcapone, has remarkably more favorable pharmacokinetics in humans than tolcapone . It is expected to be protected from the metabolic glucuronidation which is responsible for the lability of Tolcapone in the organism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of the TTR tetramer and the prevention of its pathological aggregation . This results in the inhibition of TTR amyloidogenesis, thereby preventing the accumulation of TTR aggregates in various organs .
Biochemical Analysis
Biochemical Properties
3-O-Methyltolcapone is known to interact with TTR, an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . It acts as a potent inhibitor of TTR amyloidogenesis . The compound binds to both T4 binding sites of TTR, leading to effective TTR tetramer stabilization .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a TTR stabilizer . By inhibiting TTR amyloidogenesis, it prevents the pathological aggregation of TTR that can accumulate in several organs . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with TTR . It occupies both T4 binding sites of TTR, leading to effective TTR tetramer stabilization . This prevents the destabilization of the TTR tetramer, which can lead to pathological aggregation .
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of TTR stabilization .
Metabolic Pathways
This compound is expected to be protected from the metabolic glucuronidation that is responsible for the lability of tolcapone in the organism
Preparation Methods
Scopine hydrochloride can be synthesized through several methods. One common method involves the hydrolysis of scopolamine . Another method includes a three-step process starting from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone. The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally, a Prilezhaev epoxidation with trifluoroperacetic acid . Industrial production methods often involve the ester reduction of scopolamine using sodium borohydride, followed by the addition of hydrochloric acid to the reaction mixture to yield scopine hydrochloride .
Chemical Reactions Analysis
Scopine hydrochloride undergoes various chemical reactions, including:
Oxidation: Scopine can be oxidized to form scopine N-oxide.
Reduction: Reduction of scopolamine to scopine using sodium borohydride.
Substitution: Scopine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and trifluoroperacetic acid for epoxidation . Major products formed from these reactions include scopine N-oxide and various scopine derivatives .
Scientific Research Applications
Scopine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Scopine hydrochloride is similar to other tropane alkaloids such as scopolamine, hyoscyamine, and atropine . it is unique in its specific binding affinity and selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors . This selectivity makes it particularly useful in medical applications where targeted anticholinergic effects are desired .
Similar Compounds
- Scopolamine
- Hyoscyamine
- Atropine
- Anisodine
Properties
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
| Record name | 3-O-Methyltolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134612-80-9 | |
| Record name | 3-O-Methyltolcapone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyltolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLTOLCAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?
A1: this compound binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, this compound effectively inhibits TTR amyloidogenesis. []
Q2: What is known about the pharmacokinetic profile of this compound compared to its parent compound, tolcapone?
A2: this compound is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, this compound exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []
Q3: How does the lipophilicity of this compound and its analogues relate to their potential as therapeutics for TTR amyloidosis?
A3: this compound and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]
Q4: What evidence suggests that this compound can reach relevant therapeutic targets in the central nervous system?
A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and this compound in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []
Q5: What in vitro assays have been used to characterize the activity of this compound and its analogues against TTR amyloidogenesis?
A5: Researchers have utilized immunoblotting assays to assess the ability of this compound and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
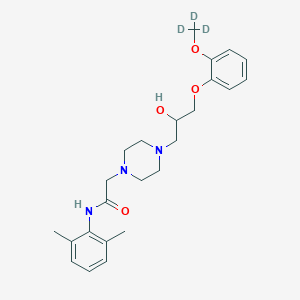
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
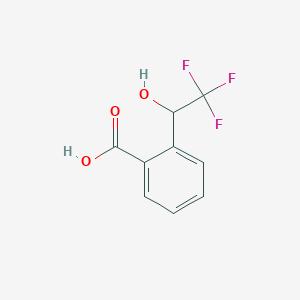
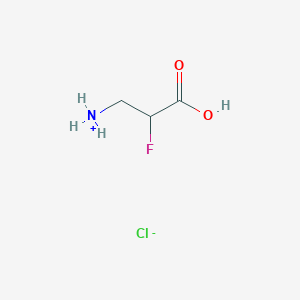
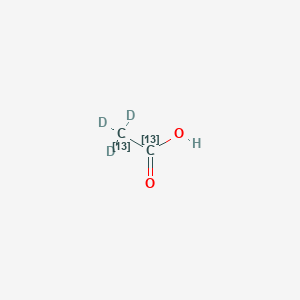
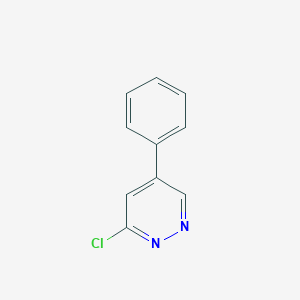
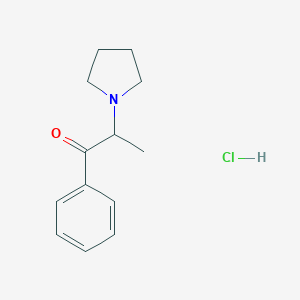
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)

